N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl cyanoacetate to form an intermediate, which is then cyclized with cyclopropyl isocyanate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl or dimethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular processes and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied as a CDK2 inhibitor.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Explored for its energetic properties.
Uniqueness
N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide stands out due to its unique cyclopropyl and dimethylphenyl groups, which confer distinct chemical and biological properties. These structural features contribute to its specificity and potency as an enzyme inhibitor, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-30-20-9-7-18(8-10-20)26-21(29)17-31-23-22(24-11-12-25-23)28-15-13-27(14-16-28)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAODZZQCLAWHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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